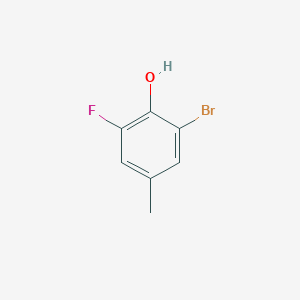

2-Bromo-6-fluoro-4-methylphenol

Description

Significance of Halogenated Phenols in Organic Synthesis and Chemical Biology

Halogenated phenols are a class of organic compounds that have garnered considerable attention in the realms of organic synthesis and chemical biology. The presence of one or more halogen atoms on the phenolic ring dramatically influences the molecule's electronic properties and reactivity. This dual functionality of the hydroxyl group and the halogen substituent(s) makes them highly versatile building blocks.

In organic synthesis, the hydroxyl group can be readily converted into other functional groups, while the halogen atom serves as a handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in the construction of complex molecular architectures, including those found in pharmaceuticals, agrochemicals, and materials science. The regioselective introduction of halogens onto the phenol (B47542) ring allows for precise control over the synthetic pathway, enabling the targeted synthesis of complex molecules.

From a chemical biology perspective, the incorporation of halogens can significantly impact a molecule's biological activity. The size, electronegativity, and lipophilicity of the halogen atom can influence a compound's binding affinity to biological targets, its metabolic stability, and its membrane permeability. Consequently, halogenated phenols are often key intermediates in the synthesis of biologically active compounds and are studied for their potential therapeutic applications.

Overview of Research Trajectories for Aryl Halide Scaffolds

Aryl halides, a broader category to which 2-Bromo-6-fluoro-4-methylphenol belongs, are foundational scaffolds in modern medicinal chemistry and drug discovery. Research in this area is largely focused on leveraging the unique properties of the carbon-halogen bond to develop novel synthetic methodologies and to design molecules with enhanced pharmacological profiles.

A significant research trajectory involves the development of new and more efficient catalytic systems for the functionalization of aryl halides. This includes the design of novel ligands for transition metal catalysts to improve reaction yields, selectivity, and functional group tolerance. Furthermore, the exploration of photochemical and electrochemical methods for the activation of aryl halides is an expanding area of investigation, offering greener and more sustainable synthetic routes.

Another key direction is the use of aryl halides in the late-stage functionalization of complex molecules. This strategy allows for the rapid diversification of drug candidates, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The ability to introduce a halogen at a specific position in a complex molecule and then use it as a point of attachment for other chemical moieties is a powerful tool in drug discovery.

Positioning this compound within Advanced Chemical Investigations

While specific research applications for this compound are not yet widely documented in peer-reviewed literature, its chemical structure suggests its potential as a valuable intermediate in several advanced chemical investigations. The presence of bromine, fluorine, a methyl group, and a hydroxyl group on the aromatic ring provides multiple sites for chemical modification, making it an attractive scaffold for the synthesis of novel compounds.

The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The fluorine atom can enhance the metabolic stability and binding affinity of resulting molecules, a desirable feature in medicinal chemistry. The methyl and hydroxyl groups can also be chemically modified or can influence the reactivity of the aromatic ring.

A plausible synthetic route for this compound can be inferred from the synthesis of its isomer, 2-bromo-4-fluoro-6-methylphenol, which has been described in the patent literature google.com. This synthesis typically involves a multi-step process, starting from a substituted aniline.

Based on its structural features and the known reactivity of similar halogenated phenols, this compound is well-positioned to be a valuable building block in the following areas:

Medicinal Chemistry: As a precursor for the synthesis of novel bioactive molecules. The unique combination of substituents could lead to compounds with interesting pharmacological properties.

Agrochemical Research: In the development of new pesticides and herbicides, where halogenated aromatic compounds often play a crucial role.

Materials Science: In the synthesis of functional materials, such as polymers and liquid crystals, where the properties of the material can be fine-tuned by the incorporation of specific halogenated monomers.

As research in these areas continues to advance, it is anticipated that the utility of this compound as a versatile chemical intermediate will be further explored and documented.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMAUMFDMPLSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304903 | |

| Record name | 2-Bromo-6-fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394291-51-0 | |

| Record name | 2-Bromo-6-fluoro-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis Methodologies for 2 Bromo 6 Fluoro 4 Methylphenol

Multi-Step Approaches to the Substituted Phenol (B47542) Core

The construction of the 2-bromo-6-fluoro-4-methylphenol scaffold is most commonly achieved through a multi-step synthetic sequence, which allows for precise control over the introduction of each substituent onto the phenolic ring.

Diazotization and Hydrolysis Routes from Anilines

A prevalent and well-documented strategy commences with a substituted aniline, specifically 2-methyl-4-fluoroaniline. This approach leverages the Sandmeyer reaction, a robust and versatile method for the introduction of a hydroxyl group onto an aromatic ring. The process unfolds in two key stages:

Diazotization: 2-Methyl-4-fluoroaniline is treated with a diazotizing agent, such as nitrosyl sulfuric acid, in an acidic medium. enamine.net This reaction converts the primary amino group into a diazonium salt. The use of nitrosyl sulfuric acid is noted to be advantageous as the resulting waste acid is free of salts, simplifying subsequent treatment and disposal. enamine.net

Hydrolysis: The resulting diazonium salt is then subjected to hydrolysis, typically by heating in an aqueous solution, which liberates nitrogen gas and installs a hydroxyl group at the position of the former amino group, yielding 4-fluoro-2-methylphenol (B144770). enamine.net

While effective, traditional diazotization reactions often rely on strong mineral acids like sulfuric or hydrochloric acid, which present environmental concerns. chembam.com Research into greener alternatives has explored the use of biodegradable and non-toxic acids like alginic acid as a medium for diazotization, demonstrating the potential for more sustainable approaches. chembam.com

Regioselective Bromination Techniques

With the 4-fluoro-2-methylphenol intermediate in hand, the subsequent step involves the regioselective introduction of a bromine atom at the C2 position. The hydroxyl and methyl groups on the aromatic ring are ortho-, para-directing, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the methyl group and the electronic influence of the substituents guide the incoming electrophile to the desired position.

A common method involves the use of elemental bromine (Br₂) as the brominating agent. To enhance selectivity and yield while minimizing the formation of polybrominated byproducts, the reaction is often carried out in a mixed solvent system, such as an organic solvent and water, at controlled low temperatures, typically between -10 °C and 5 °C. enamine.net The addition of an oxidizing agent, like hydrogen peroxide, can reduce the required amount of bromine, thereby increasing the reaction's efficiency and environmental friendliness. enamine.net

Alternative brominating agents such as N-bromosuccinimide (NBS) are also employed for the regioselective bromination of phenols. However, NBS is considerably more expensive than bromine and generates succinimide (B58015) as a byproduct. enamine.net

Fluorination Strategies

An alternative synthetic pathway involves the introduction of the fluorine atom at a later stage. This can be achieved through electrophilic fluorination of a pre-existing 2-bromo-4-methylphenol (B149215) scaffold. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful electrophilic fluorinating agents capable of fluorinating aromatic compounds. enamine.netwikipedia.org

The mechanism of electrophilic fluorination is complex and can be influenced by the solvent and the substrate. While this method offers a direct route to the final product from a readily available precursor, challenges such as controlling regioselectivity and the high cost and reactivity of fluorinating agents need to be carefully managed.

Evaluation of Synthetic Pathway Efficiency and Atom Economy

Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. chembam.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor (Environmental Factor) provides a different perspective on efficiency by quantifying the amount of waste produced per unit of product. chembam.com It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a more environmentally friendly process. The E-factor takes into account not just the stoichiometry of the reaction but also solvent losses, reagent excesses, and byproduct formation.

| Metric | Description | Significance for this compound Synthesis |

| Yield | The amount of product obtained in a chemical reaction. | A high yield is desirable for economic viability and to minimize waste. |

| Atom Economy | The measure of the proportion of reactant atoms that are incorporated into the final product. | Highlights the intrinsic efficiency of the chemical transformation. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Provides a comprehensive measure of the environmental impact of the entire process. |

Development of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound offers several opportunities for the application of these principles.

One key area is the choice of reagents. As mentioned, using hydrogen peroxide as an co-oxidant in the bromination step reduces the consumption of elemental bromine, a hazardous and corrosive substance. enamine.net This not only improves safety but also enhances the atom economy of the step.

Solvent selection is another critical aspect. The use of hazardous organic solvents like chloroform (B151607) or dichloromethane (B109758) in the bromination step is a drawback. enamine.net The development of reactions in greener solvents, such as water or bio-derived solvents, or even solvent-free conditions, would significantly improve the environmental profile of the synthesis.

The diazotization step also presents opportunities for green innovation. The use of solid-supported reagents or catalysts can simplify purification and reduce waste. researchgate.net Furthermore, replacing strong, corrosive acids with milder, biodegradable alternatives like alginic acid is a promising avenue for making the process more sustainable. chembam.com

Chemical Reactivity and Advanced Transformations of 2 Bromo 6 Fluoro 4 Methylphenol

Electrophilic Aromatic Substitution Patterns

The phenolic hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.comucalgary.ca This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density at the ortho and para positions and stabilizes the arenium ion intermediate. byjus.comquora.com In 2-Bromo-6-fluoro-4-methylphenol, the positions ortho to the hydroxyl group are occupied by a bromine atom and a fluorine atom. The para position is occupied by a methyl group.

The directing effects of the substituents on the aromatic ring of this compound are as follows:

Hydroxyl group (-OH): Strongly activating and ortho, para-directing. ntu.edu.sg

Methyl group (-CH₃): Activating and ortho, para-directing.

Fluorine (-F) and Bromine (-Br): Deactivating yet ortho, para-directing. refinerlink.com

Given that the positions ortho and para to the hydroxyl group are already substituted, electrophilic attack will likely occur at the remaining unsubstituted position, which is ortho to the methyl group and meta to the hydroxyl group. However, the strong activating effect of the hydroxyl group and the methyl group, competing with the deactivating halogens, makes the prediction of the exact substitution pattern complex without experimental data. In many cases, polysubstitution can be a problem with highly activated phenols. ucalgary.ca

Nucleophilic Aromatic Substitution Reactions

Aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr). libretexts.org However, the presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group can facilitate this reaction by stabilizing the intermediate Meisenheimer complex. libretexts.orgyoutube.com In this compound, the fluorine and bromine atoms are potential leaving groups.

The reactivity of the C-F versus C-Br bond towards nucleophilic attack would depend on the reaction conditions. Generally, fluoride (B91410) is a better leaving group than bromide in SNAr reactions when the reaction is activated by electron-withdrawing groups. nih.gov The formation of a phenoxide ion under basic conditions would further deactivate the ring towards nucleophilic attack by increasing the electron density. However, recent studies have shown that the transient formation of a phenoxyl radical can act as a powerful electron-withdrawing group, enabling nucleophilic aromatic substitution on otherwise unactivated halophenols. osti.gov

Oxidative and Reductive Manipulations of Functional Groups

Oxidation: Phenols, particularly those with bulky substituents in the ortho positions, are known as hindered phenols and can act as antioxidants by scavenging radicals. rasayanjournal.co.inamfine.com The oxidation of this compound would likely lead to the formation of a phenoxyl radical, which can then undergo further reactions. The specific products would depend on the oxidizing agent and reaction conditions. For instance, oxidation of sterically hindered phenols can lead to the formation of quinones or coupled products. researchgate.net

Reduction: The bromo group in this compound can be selectively removed through catalytic hydrogenation or by using other reducing agents. This process, known as hydrodebromination, would yield 2-fluoro-4-methylphenol. The phenolic hydroxyl group itself is generally stable to reduction under these conditions. The removal of bromophenols from water has been studied using various methods, indicating the potential for reductive dehalogenation. nih.gov

Transition Metal-Catalyzed Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This methodology could be used to introduce an alkynyl group onto the aromatic ring of this compound. The stereoelectronic properties of the substituents on the aryl bromide can affect the reaction outcome. researchgate.net Copper-free Sonogashira coupling protocols have also been developed. researchgate.net Carbonylative Sonogashira coupling is another variant that can introduce an alkynone moiety. acs.org

Catalytic C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis for its atom and step economy. rsc.org For phenols, the hydroxyl group can act as a directing group to achieve site-selective C-H functionalization, although controlling chemo- and regioselectivity can be challenging. researchgate.netnih.gov

For this compound, the most likely position for direct C-H functionalization would be the carbon atom ortho to the methyl group and meta to the hydroxyl group. Various transition metals, including palladium, rhodium, and ruthenium, have been employed for the C-H functionalization of phenols. nih.govacs.org These reactions can introduce a range of functional groups, including alkyl, aryl, and vinyl groups.

Derivatization for Complex Molecular Architectures

The functional groups present in this compound offer multiple handles for its derivatization into more complex molecules. The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The bromine atom, as discussed, is a key site for transition-metal-catalyzed cross-coupling reactions. The strategic combination of these reactions allows for the construction of a wide array of complex molecular architectures. For instance, a Suzuki coupling could be followed by etherification of the phenolic hydroxyl group, or vice versa, to build elaborate structures. The unique substitution pattern of this compound makes it a potentially valuable building block in medicinal chemistry and materials science.

Interactive Data Tables

Table 1: Predicted Reactivity of this compound in Various Reactions

| Reaction Type | Predicted Outcome | Key Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution at the position ortho to the methyl group is likely, but polysubstitution is possible. | Strong activating effect of the -OH and -CH₃ groups. byjus.comntu.edu.sg |

| Nucleophilic Aromatic Substitution | Generally difficult, but possible under harsh conditions or with radical initiation. Fluorine is a better leaving group than bromine. nih.govosti.gov | Electron-rich nature of the phenol (B47542) ring. |

| Oxidation | Formation of a phenoxyl radical, potentially leading to quinones or coupled products. | Presence of bulky ortho substituents. researchgate.net |

| Reduction | Selective removal of the bromine atom to yield 2-fluoro-4-methylphenol. | Susceptibility of the C-Br bond to hydrogenolysis. |

| Suzuki-Miyaura Coupling | Replacement of the bromine atom with an aryl, heteroaryl, or alkyl group. libretexts.org | Presence of a palladium catalyst and a boronic acid/ester. |

| Sonogashira Coupling | Replacement of the bromine atom with an alkynyl group. organic-chemistry.org | Presence of a palladium catalyst, a copper(I) co-catalyst, and a terminal alkyne. |

Formation of Schiff Base Ligands and Their Coordination Chemistry

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The synthesis of Schiff bases from this compound typically involves the condensation reaction between the phenol and a primary amine, often catalyzed by an acid or base. The phenolic hydroxyl group plays a crucial role in the subsequent coordination chemistry, often acting as one of the donor atoms.

The general synthetic route involves the reaction of this compound with an appropriate aldehyde- or ketone-containing primary amine. More commonly, a derivative of the phenol, such as the corresponding salicylaldehyde, is first synthesized and then reacted with a primary amine. For instance, this compound can be converted to 3-bromo-5-fluoro-4-methylsalicylaldehyde through a formylation reaction. This aldehyde can then be condensed with various primary amines to yield the desired Schiff base ligands.

The resulting Schiff base ligands are typically bidentate or multidentate, with the imine nitrogen and the phenolic oxygen serving as the primary coordination sites. The presence of the bromo and fluoro substituents on the aromatic ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complexes. These complexes have potential applications in catalysis and materials science.

| Reactant 1 | Reactant 2 | Product Type | Potential Metal Ions for Coordination |

| 3-Bromo-5-fluoro-4-methylsalicylaldehyde | Primary Amine (e.g., Aniline) | Bidentate Schiff Base Ligand | Cu(II), Ni(II), Co(II), Zn(II) |

| 3-Bromo-5-fluoro-4-methylsalicylaldehyde | Diamine (e.g., Ethylenediamine) | Tetradentate Schiff Base Ligand | Mn(II), Fe(III), Cr(III) |

This table represents a generalized summary of potential reactions based on established chemical principles for similar phenolic compounds.

Detailed research has shown that the coordination of such ligands to metal centers is confirmed by spectroscopic methods such as IR and NMR. In the IR spectrum, the disappearance of the C=O stretching vibration of the aldehyde and the appearance of a new band corresponding to the C=N stretching vibration confirm the formation of the Schiff base. Upon complexation, shifts in the C=N and phenolic C-O stretching frequencies are observed, indicating the coordination of the nitrogen and oxygen atoms to the metal ion.

Synthesis of Nitrogen-Containing Heterocycles

The presence of reactive bromo and fluoro groups, along with the hydroxyl group, makes this compound a suitable precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through intramolecular cyclization following an initial intermolecular reaction.

One common strategy involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The bromo group at the 2-position is more susceptible to oxidative addition to the palladium catalyst than the fluoro group, allowing for selective amination at this position. Reaction with a suitable amine, followed by a subsequent intramolecular cyclization, can lead to the formation of fused heterocyclic systems. For example, reaction with an amino alcohol could, after initial amination, lead to an O-arylation to form a six-membered morpholine (B109124) ring fused to the benzene (B151609) ring.

Another approach could involve the initial conversion of the phenolic hydroxyl group to an ether, followed by nucleophilic aromatic substitution of the fluorine atom by a nitrogen nucleophile. Subsequent manipulation of the bromo group could then be used to complete the heterocyclic ring. The synthesis of fluorinated nitrogen heterocycles is of particular interest in medicinal chemistry due to the unique properties imparted by the fluorine atom. ekb.eg

| Starting Material | Reagent | Reaction Type | Potential Heterocyclic Product |

| This compound | Amino-alcohol (e.g., 2-aminoethanol) | Buchwald-Hartwig Amination / Intramolecular O-arylation | Fused Morpholine Derivative |

| This compound | Guanidine | Nucleophilic Aromatic Substitution / Cyclization | Substituted Benzoxazine |

This table provides hypothetical synthetic pathways based on the known reactivity of halogenated phenols.

The synthesis of these heterocycles often requires careful control of reaction conditions to achieve the desired regioselectivity and to avoid unwanted side reactions. The choice of catalyst, base, and solvent is critical for the success of these transformations.

Preparation of Aryloxy-Phenol Derivatives

Aryloxy-phenol derivatives are an important class of compounds with applications in materials science and as intermediates in the synthesis of complex organic molecules. The synthesis of these derivatives from this compound can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classic method for the formation of diaryl ethers and can be applied here. organic-chemistry.org In this reaction, this compound can react with another phenol in the presence of a copper catalyst and a base. The reaction typically proceeds with the displacement of the bromine atom due to its higher reactivity in such coupling reactions compared to fluorine.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. The fluorine atom, being ortho to the hydroxyl group, is activated towards nucleophilic attack. Reaction with a phenoxide under basic conditions could lead to the displacement of the fluoride ion to form the corresponding aryloxy-phenol. The choice between the Ullmann condensation and SNAr reaction would depend on the desired product and the specific reaction conditions.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Base | Product Type |

| This compound | Phenol | Ullmann Condensation | Cu catalyst, Base (e.g., K2CO3) | Aryloxy-phenol |

| This compound | Phenoxide | Nucleophilic Aromatic Substitution | Base (e.g., NaH) | Aryloxy-phenol |

This table illustrates potential synthetic strategies for aryloxy-phenol derivatives from the title compound.

The synthesis of m-aryloxy phenols, in particular, has been a subject of interest. nih.govencyclopedia.pubmdpi.com While this compound itself is an ortho-substituted phenol, its derivatives could be used in multi-step syntheses to generate more complex aryloxy structures. The reactivity of the halogen substituents allows for sequential and site-selective modifications, providing a pathway to a diverse range of aryloxy-phenol derivatives.

Advanced Spectroscopic and Diffractional Characterization Studies of 2 Bromo 6 Fluoro 4 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-bromo-6-fluoro-4-methylphenol, ¹H and ¹³C NMR are the primary methods for elucidating its core structure.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the phenol (B47542) ring: the electron-withdrawing bromine and fluorine atoms and the electron-donating methyl group.

Based on the analysis of similar compounds such as 2-bromo-4-methylphenol (B149215) and 2-bromo-4-fluorophenol, the following proton NMR data can be predicted for this compound in a standard solvent like deuterochloroform (CDCl₃). chemicalbook.comchemicalbook.com The hydroxyl proton (OH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on concentration and temperature. The two aromatic protons will likely appear as doublets due to coupling with the adjacent fluorine atom. The methyl group protons will present as a singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.10 - 7.30 | Doublet (d) |

| H-5 | 6.90 - 7.10 | Doublet (d) |

| -CH₃ | 2.20 - 2.40 | Singlet (s) |

| -OH | 4.50 - 5.50 | Broad Singlet (br s) |

Note: The predicted chemical shifts are estimations based on data from structurally related compounds.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

By comparing with the known ¹³C NMR data of 2-bromo-4-methylphenol and other substituted phenols, a predicted spectrum for the target compound can be formulated. chemicalbook.com The carbon atom attached to the hydroxyl group (C-1) will be significantly deshielded. The carbons bonded to the electronegative bromine (C-2) and fluorine (C-6) atoms will also exhibit characteristic downfield shifts. The presence of the methyl group will cause a slight shielding of the carbon to which it is attached (C-4).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2 | 110 - 115 |

| C-3 | 125 - 130 |

| C-4 | 130 - 135 |

| C-5 | 115 - 120 |

| C-6 | 145 - 150 (d, ¹JC-F) |

| -CH₃ | 20 - 25 |

Note: The predicted chemical shifts are estimations based on data from structurally related compounds. The C-6 signal is expected to be a doublet due to one-bond coupling with the fluorine atom.

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable in the structural confirmation of this compound.

A COSY spectrum would reveal the correlations between coupled protons, for instance, confirming the adjacency of the aromatic protons H-3 and H-5 through their cross-peaks. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated aromatic carbons and the methyl group. Although specific experimental 2D NMR data for this compound is not available in the current literature, the application of these techniques would be a standard and necessary step for its complete structural characterization.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Analysis of the FTIR spectra of related substituted phenols and halogenated aromatic compounds allows for the prediction of these key vibrational frequencies. nist.govresearchgate.net

A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with its breadth indicating hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The C-F and C-Br stretching vibrations will give rise to absorptions in the fingerprint region, typically between 1200-1000 cm⁻¹ and 700-500 cm⁻¹ respectively. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1200 - 1000 |

| C-Br Stretch | 700 - 500 |

Note: The predicted absorption ranges are based on characteristic frequencies for functional groups in similar chemical environments.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the substituted benzene (B151609) ring and the carbon-halogen bonds.

The symmetric stretching of the aromatic ring, which may be weak in the FTIR spectrum, is often a strong band in the Raman spectrum, typically appearing around 1600 cm⁻¹. The C-Br and C-F stretching vibrations would also be observable in the Raman spectrum, providing confirmatory data to the FTIR analysis. While specific Raman data for this compound is not documented, the analysis of related compounds like 2-bromo-4-methylphenol suggests that characteristic Raman shifts would be present. chemicalbook.com The application of Raman spectroscopy would thus be a valuable component in the comprehensive vibrational analysis of this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is anticipated to exhibit absorption bands corresponding to π → π* and n → π* transitions. The phenolic ring, with its conjugated π-system, will be the primary chromophore. The presence of the bromine, fluorine, and methyl substituents on the aromatic ring will influence the energy of these transitions and, consequently, the position and intensity of the absorption maxima (λmax). It is expected that the hydroxyl and methyl groups will have an auxochromic effect, potentially shifting the absorption bands to longer wavelengths (a bathochromic or red shift).

A hypothetical UV-Vis absorption spectrum for this compound, when analyzed in a solvent such as ethanol, would likely reveal distinct absorption peaks. The data that would be obtained from such an analysis is presented in Table 1.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition Type | Probable Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 270 - 290 | High |

Note: The data in this table is illustrative of expected values and is not based on published experimental results for this specific compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₇H₆BrFO), the exact molecular weight is 205.03 g/mol . nih.gov The presence of bromine is a notable feature in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units.

The fragmentation of this compound under electron ionization would likely proceed through several pathways, including the loss of the methyl group (CH₃), the hydroxyl group (OH), or the halogen atoms. The stability of the resulting carbocations and radical species would dictate the relative abundance of the fragment ions. A summary of the expected major fragments is provided in Table 2.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Comments |

|---|---|---|

| 204/206 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 189/191 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 125 | [M - Br]⁺ | Loss of a bromine radical. |

Note: The fragmentation data in this table is predicted based on the structure of the compound and general principles of mass spectrometry. It is not derived from published experimental spectra.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

As of the latest literature surveys, a complete single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of structurally similar halogenated phenols allows for a well-grounded prediction of its solid-state characteristics.

Crystal Packing and Unit Cell Parameters

The crystal packing of this compound would be determined by a balance of various intermolecular forces. The unit cell, the fundamental repeating unit of the crystal lattice, would be defined by its axial lengths (a, b, c) and the angles between them (α, β, γ). These parameters, along with the space group, would describe the symmetry of the crystal. For related brominated phenolic compounds, various crystal systems, from monoclinic to orthorhombic, have been observed. A hypothetical set of unit cell parameters is presented in Table 3.

Table 3: Illustrative Crystal and Unit Cell Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 14.0 |

| c (Å) | 11.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1320 |

Note: The data in this table is for illustrative purposes and is based on typical values for similar organic compounds. It is not experimental data for this compound.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture of this compound would be significantly influenced by a variety of non-covalent interactions.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. It is highly probable that strong O-H···O hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains, dimers, or more complex networks. Theoretical studies on simpler 2-halophenols suggest the possibility of weak intramolecular hydrogen bonding, though intermolecular interactions are generally more significant in the solid state. rsc.org

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, interacting with an electron-rich atom (such as the oxygen of a neighboring molecule) or another halogen. These directional interactions, denoted as C-Br···O or C-Br···F, can play a crucial role in directing the crystal packing. The presence of both bromine and fluorine offers the potential for various types of halogen bonds. Studies on other brominated phenols have confirmed the presence of such interactions. nih.gov

A summary of the probable intermolecular interactions is provided in Table 4.

Table 4: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H | O | 1.8 - 2.2 |

| Halogen Bond | C-Br | O | 2.8 - 3.2 |

Note: This table represents predicted interactions based on the molecular structure and known crystallographic data for analogous compounds.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Fluoro 4 Methylphenol

Density Functional Theory (DFT) Calculations

Detailed DFT calculations are essential for a thorough understanding of a molecule's behavior. This would typically involve:

Global and Local Chemical Reactivity Descriptors:Quantifying the molecule's overall reactivity and the reactivity of specific atomic sites.

Without dedicated research on 2-Bromo-6-fluoro-4-methylphenol, no specific data for these subsections is available.

Quantum Chemical Calculations on Spectroscopic Parameters

Quantum chemical calculations are also used to predict and interpret spectroscopic data. This analysis would provide theoretical values for vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra), which are fundamental for the experimental identification and characterization of the compound. Studies on similar structures, like 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol and 2-Bromo-4-chloro-6-(4-fluorophenyliminomethyl)phenol, have utilized such methods to correlate structure with spectroscopic and crystallographic data. researchgate.netresearchgate.net However, this information is not available for the specific title compound.

Analysis of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the region where the electron density of the pro-molecule (the molecule in isolation) is greater than that of all other molecules in the crystal.

For a hypothetical crystal structure of this compound, Hirshfeld surface analysis would be employed to understand the nature and extent of various intermolecular contacts. The analysis would likely reveal the significance of O-H···O hydrogen bonds, as well as potential C-H···O, C-H···F, and C-H···Br interactions. The presence of both a bromine and a fluorine atom introduces the possibility of halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the nearest atom outside the surface (dₑ). Different types of interactions appear as distinct patterns on the fingerprint plot, allowing for their separation and quantification. For instance, the characteristic sharp spikes on the plot would represent strong hydrogen bonds.

Studies on other substituted phenols have demonstrated the utility of this approach in understanding how different functional groups influence crystal packing. acs.orgmq.edu.au For example, research on phenols with various para-substituents has shown that even with similar packing arrangements, the nature of the intermolecular interactions can differ significantly, as revealed by Hirshfeld surface analysis. acs.orgmq.edu.au In a study of a nitro-substituted phenol (B47542), the analysis highlighted that the solid-state interactions were dominated by the functional groups. acs.org

Table 1: Illustrative Hirshfeld Surface Interaction Percentages for a Substituted Phenol

| Interaction Type | Percentage of Hirshfeld Surface |

| H···H | 45.0% |

| O···H/H···O | 25.0% |

| C···H/H···C | 15.0% |

| Br···H/H···Br | 8.0% |

| F···H/H···F | 5.0% |

| Other | 2.0% |

Note: This table is illustrative and does not represent actual data for this compound.

The Electron Localization Function (ELF) and Reduced Density Gradient (RDG) are quantum chemical tools that provide further insights into bonding and non-covalent interactions. ELF analysis reveals the regions of electron localization in a molecule, which is useful for identifying covalent bonds, lone pairs, and the electronic structure of aromatic systems. mdpi.commdpi.com For this compound, ELF analysis would help in understanding the electronic effects of the bromo, fluoro, and methyl substituents on the phenol ring.

RDG analysis is particularly adept at identifying and visualizing weak non-covalent interactions. It is based on the relationship between the electron density and its gradient. By plotting the RDG versus the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be distinguished. Regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and strong steric repulsion are represented by distinct features in the plot. This would allow for a detailed mapping of the non-covalent interaction landscape of the molecule.

Thermodynamic Properties of Reaction and Formation

The thermodynamic properties of a compound, such as its enthalpy of formation, are fundamental to understanding its stability and reactivity. Density Functional Theory (DFT) is a common computational method used to calculate these properties for substituted phenols. researchgate.net The gas-phase enthalpy of formation can be computed using high-level theoretical methods, and these values are crucial for thermochemical calculations. researchgate.net

For this compound, DFT calculations could be used to determine its standard enthalpy of formation. This would involve optimizing the molecular geometry and calculating the electronic energy, from which the enthalpy can be derived using statistical thermodynamics. Such calculations have been performed for a variety of tri-substituted phenols, providing valuable data on their energetic properties. researchgate.net

Table 2: Example of Calculated Thermodynamic Data for a Substituted Phenol

| Property | Calculated Value |

| Gas-Phase Enthalpy of Formation (298.15 K) | -XXX.X kJ/mol |

| Entropy (298.15 K) | XXX.X J/(mol·K) |

| Heat Capacity (Cₚ) (298.15 K) | XXX.X J/(mol·K) |

Note: This table is illustrative and does not represent actual data for this compound.

Tautomeric Equilibrium Studies

Phenol and its derivatives can theoretically exist in equilibrium with their keto tautomers. While the enol form (phenol) is generally much more stable, the tautomeric equilibrium can be influenced by substituents and the surrounding environment. acs.orgwhiterose.ac.uk Computational studies, often employing DFT, can be used to investigate the relative stabilities of the tautomers and the energy barriers for their interconversion. acs.orgwhiterose.ac.ukorientjchem.org

For this compound, a computational study would involve calculating the energies of the possible keto tautomers and the transition states connecting them to the phenolic form. The results would likely confirm the overwhelming stability of the phenolic form. However, understanding the energetics of the tautomerization process can be important in certain chemical environments or reactions where the keto form might play a transient role. Studies on phenol tautomerization have shown that the process can be mediated by Lewis acid sites, for example. acs.orgwhiterose.ac.uk

Table 3: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kJ/mol) |

| This compound (Enol) | 0.0 |

| 2-Bromo-6-fluoro-4-methyl-cyclohexa-2,5-dien-1-one (Keto) | +XX.X |

| 6-Bromo-2-fluoro-4-methyl-cyclohexa-2,4-dien-1-one (Keto) | +XX.X |

Note: This table is illustrative and does not represent actual data for this compound.

Structure Activity Relationship Sar Studies of 2 Bromo 6 Fluoro 4 Methylphenol and Its Analogs

Modulatory Effects of Substituents on Chemical Reactivity Profiles

The chemical reactivity of 2-Bromo-6-fluoro-4-methylphenol is significantly influenced by the electronic and steric effects of its substituents. The hydroxyl (-OH) group is a strong activating group, increasing electron density in the aromatic ring and directing electrophilic substitution to the ortho and para positions. However, the positions of the other substituents modulate this reactivity.

The methyl group at the para position is an electron-donating group, which activates the ring. The interplay between the electron-donating methyl group and the electron-withdrawing halogens creates a unique electronic environment on the aromatic ring. The acidity of the phenolic proton is also affected; electron-withdrawing groups generally increase the acidity of phenols by stabilizing the resulting phenoxide ion. vanderbilt.edu Therefore, the bromo and fluoro substituents are expected to increase the acidity of this compound compared to 4-methylphenol.

Mechanistic Biological Studies Involving Phenolic Scaffolds

The phenolic scaffold of this compound makes it a substrate for various biological processes, from enzymatic transformations to interactions with macromolecules.

Enzymatic Transformations (e.g., Cytochrome P450 Peroxygenases)

Cytochrome P450 enzymes, a large family of heme-containing monooxygenases, are known to metabolize a wide variety of xenobiotic compounds, including phenols. biorxiv.org A subgroup, the cytochrome P450 peroxygenases, can utilize hydrogen peroxide to catalyze oxidative reactions. nih.gov Studies on halogenated phenols have shown that P450 peroxygenases can catalyze hydroxylation and oxidative dehalogenation reactions. biorxiv.org

For this compound, it is plausible that P450 enzymes could catalyze the hydroxylation of the aromatic ring, potentially leading to the formation of catechol or hydroquinone (B1673460) derivatives. Furthermore, the carbon-halogen bonds could be targets for enzymatic cleavage. Research on other halogenated phenols has demonstrated that the efficiency of dehalogenation can depend on the type of halogen, with the order of removal sometimes being F > Cl > Br. biorxiv.org The presence of both bromo and fluoro substituents on the same molecule presents an interesting case for regioselective enzymatic action. The substituent's position and electronic properties are crucial in determining the catalytic efficiency of these enzymes. biorxiv.org In some cases, P450 enzymes can catalyze the elimination of a substituent at the para position of a phenol (B47542), with the hydroxyl group being essential for this reaction. elsevierpure.comelsevierpure.com

Influence on Microbial Metabolic Pathways and Degradation Mechanisms

Microorganisms play a crucial role in the degradation of phenolic compounds in the environment. The biodegradation of phenols can occur under both aerobic and anaerobic conditions. capes.gov.br Under aerobic conditions, the initial step often involves the hydroxylation of the phenol to form catechol, which is then subject to ring cleavage. frontiersin.org

Investigation of Molecular Interactions with Biological Macromolecules

The biological activity of a compound is often mediated by its interaction with specific biological macromolecules, such as proteins and nucleic acids. Phenolic compounds can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, allowing it to interact with amino acid residues in a protein's active site. nih.gov The aromatic ring can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

The halogen atoms can also participate in specific interactions. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base (such as an oxygen or nitrogen atom), is increasingly recognized as an important force in protein-ligand interactions. nih.gov The bromine atom in this compound could potentially form halogen bonds, contributing to the binding affinity and specificity for a particular protein target. Studies on halogenated phenols and their interaction with proteins like thyroxine-binding protein have highlighted the role of both hydrophobic interactions and hydrogen bonds. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. jst.go.jpjst.go.jp For phenolic compounds, QSAR models have been developed to predict various activities, including toxicity and antioxidant potential. nih.govnih.govnih.gov

Key molecular descriptors often used in QSAR studies of phenols include:

Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (logP), which influences the compound's ability to cross cell membranes. jst.go.jp

Electronic Parameters: Such as the Hammett constant (σ) or pKa, which describe the electron-donating or withdrawing nature of the substituents and the acidity of the phenol. nih.gov

Steric Parameters: Which account for the size and shape of the molecule.

A QSAR model for this compound and its analogs could be developed to predict a specific biological endpoint. By calculating various molecular descriptors for a series of related compounds and correlating them with their measured biological activity, a mathematical model can be generated. Such a model could then be used to predict the activity of new, untested compounds, thereby guiding further research and development. For instance, the antioxidant activity of phenolic compounds has been successfully modeled using parameters like the heat of formation and the energy of molecular orbitals. nih.gov Similarly, the toxicity of substituted phenols has been correlated with their hydrophobicity and electronic properties. nih.gov

Advanced Applications in Organic Synthesis and Materials Science Research

A Versatile Building Block in Medicinal Chemistry Research

The distinct substitution pattern of 2-Bromo-6-fluoro-4-methylphenol makes it a sought-after precursor in the design and synthesis of novel pharmaceutical agents. While specific, publicly available research directly detailing its use is nascent, its structural motifs are present in a variety of bioactive molecules. The combination of a reactive bromine atom, a modulating fluorine atom, and a lipophilic methyl group on a phenolic scaffold allows for a wide range of chemical transformations.

Chemical suppliers note its role as a crucial intermediate in the synthesis of specialized molecules for the development of new drugs. nih.gov The presence of both a bromine and a fluorine atom allows for selective functionalization through various cross-coupling reactions, etherification, and other transformations, enabling the construction of complex molecular architectures. The core structure is a key component for creating libraries of compounds for high-throughput screening in drug discovery programs.

A Precursor for Agrochemical Research Intermediates

In the field of agrochemicals, this compound is recognized for its potential as a key intermediate. nih.gov The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules that exhibit high efficacy and target specificity. The unique electronic and steric properties conferred by the bromo and fluoro substituents can influence the biological activity of the final agrochemical product.

While direct examples of commercial agrochemicals derived from this specific phenol (B47542) are not widely documented, related structures have shown promise. For instance, the isomer 2-Bromo-4-fluoro-6-methylphenol is described as a very important bactericidal agent and pharmaceutical intermediate. google.com This suggests that the structural class of bromofluorinated methylphenols, including the 2-bromo-6-fluoro isomer, holds significant potential for the development of new crop protection agents.

Utilization in the Development of Functional Materials

The exploration of novel organic materials with tailored electronic and optical properties is a rapidly advancing area of research. This compound serves as a valuable building block for the synthesis of such functional materials.

Synthesis of Semiconducting Molecules

The rigid, aromatic core of this compound, combined with its potential for functionalization, makes it an attractive starting material for the synthesis of organic semiconductors. The bromine atom can be readily used in cross-coupling reactions, such as Suzuki or Stille couplings, to extend the conjugation of the molecule, a key requirement for efficient charge transport. The fluorine atom can influence the molecular packing and energy levels (HOMO/LUMO) of the resulting material, which are critical parameters for its performance in electronic devices. While specific examples of semiconducting molecules derived from this compound are not yet prevalent in the literature, the foundational principles of organic semiconductor design point to its potential in this area.

Environmental Transformation and Degradation Pathways of 2 Bromo 6 Fluoro 4 Methylphenol

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For halogenated phenols, key abiotic mechanisms include photocatalysis and hydrolysis.

Photocatalytic Degradation in Aqueous Systems

Hydrolytic Stability Investigations

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of halogenated phenols towards hydrolysis is generally high under typical environmental pH conditions. The carbon-halogen bond in aromatic compounds is relatively strong and not easily cleaved by water. While specific hydrolytic stability data for 2-bromo-6-fluoro-4-methylphenol is not documented in available literature, it is expected to be resistant to hydrolysis under normal environmental conditions, a common characteristic of many chlorophenols and other halogenated phenols. researchgate.net

Biotic Degradation Pathways

Biotic degradation, the breakdown of organic compounds by living organisms, is a crucial process for the removal of pollutants from the environment.

Microbial Degradation and Biotransformation Studies

Microorganisms play a significant role in the degradation of halogenated phenols. While no studies have specifically investigated the microbial degradation of this compound, extensive research on related compounds offers insights into potential pathways.

Fungi and bacteria have been shown to metabolize various halogenated phenols. For example, the soil fungus Penicillium frequentans can degrade monohalogenated phenols by first oxidizing them to the corresponding halocatechols. nih.govcapes.gov.br This initial step is often catalyzed by enzymes like phenol (B47542) hydroxylase. nih.gov Subsequently, enzymes such as catechol-1,2-dioxygenase can cleave the aromatic ring. nih.gov In the case of this compound, a likely initial step would be hydroxylation to form a bromofluorocatechol derivative.

Similarly, aerobic bacteria have demonstrated the ability to degrade fluorophenols. Acclimated activated sludge has been shown to degrade 2-fluorophenol, 3-fluorophenol (B1196323), and 4-fluorophenol (B42351), with the initial step being the transformation to a fluorocatechol, followed by ring cleavage via an ortho-cleavage pathway. nih.gov Anaerobic degradation of halogenated phenols has also been observed. Sulfate-reducing consortia have been shown to degrade 4-bromophenol (B116583) and 4-iodophenol, with the stoichiometric release of the halide. nih.gov However, these same consortia were unable to degrade 4-fluorophenol, suggesting that the type and position of the halogen atom significantly influence the biodegradability. nih.gov The presence of both bromine and fluorine in this compound may lead to complex degradation patterns, potentially involving a combination of these pathways.

The table below summarizes findings from studies on related compounds.

| Microorganism/Consortium | Degraded Compound(s) | Key Degradation Steps | Reference |

| Penicillium frequentans | Monohalogenated phenols | Oxidation to halocatechols, ring cleavage | nih.govcapes.gov.br |

| Acclimated activated sludge | Mono-fluorophenols | Transformation to fluorocatechol, ortho-cleavage | nih.gov |

| Sulfate-reducing consortia | 4-Bromophenol, 4-Iodophenol | Dehalogenation, mineralization | nih.gov |

| Rhodopseudomonas palustris | 2-Chlorophenol | Degradation with phenol as an intermediate | ijmra.us |

Phytoremediation Potential and Mechanisms

Phytoremediation is the use of plants to remove, contain, or degrade environmental contaminants. While there is no specific research on the phytoremediation of this compound, the transformation of brominated phenols in plants has been discussed in the scientific literature. nih.govresearchgate.net Plants can take up organic contaminants from the soil and water and may metabolize them through various enzymatic pathways. The potential for phytoremediation of this compound would depend on its uptake efficiency by plant roots and the plant's ability to transform this specific combination of halogen and methyl substitutions.

Comparison with Related Halogenated Aromatic Compounds

The environmental degradation of this compound can be contextualized by comparing it with other halogenated phenols.

The biodegradability of halogenated phenols is influenced by the type, number, and position of the halogen substituents. For instance, the aerobic biodegradability of monofluorophenols has been shown to decrease in the order of 4-fluorophenol > 3-fluorophenol > 2-fluorophenol. nih.gov This is attributed to differences in their octanol/water partition coefficients and steric parameters. nih.gov

In anaerobic environments, the degradation of bromophenols and iodophenols by sulfate-reducing bacteria has been observed, while the corresponding fluorophenol was resistant to degradation. nih.gov This suggests that the carbon-fluorine bond is more recalcitrant to anaerobic cleavage by these consortia compared to carbon-bromine and carbon-iodine bonds.

The presence of multiple, different halogens on the same aromatic ring, as in this compound, adds a layer of complexity. The combination of the more readily cleavable C-Br bond and the more stable C-F bond could lead to preferential dehalogenation of bromine as an initial step in microbial degradation. The methyl group, being an electron-donating group, could also influence the reactivity and susceptibility of the compound to microbial attack.

The following table provides a comparative overview of degradation characteristics for different classes of halogenated phenols.

| Halogenated Phenol Class | Typical Degradation Characteristics | References |

| Bromophenols | Susceptible to both abiotic (UV) and biotic (aerobic and anaerobic) degradation. Transformation can lead to the formation of more toxic byproducts. | nih.govresearchgate.netnih.gov |

| Fluorophenols | Aerobic degradation is possible, often initiated by hydroxylation to fluorocatechols. The C-F bond is generally more resistant to cleavage than other C-halogen bonds. Anaerobic degradation can be limited. | nih.govnih.gov |

| Chlorophenols | Widely studied, with various aerobic and anaerobic degradation pathways identified. Degradability is highly dependent on the degree and position of chlorine substitution. | researchgate.netnih.govnih.govijmra.usnih.gov |

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Routes

Traditional methods for the synthesis of functionalized phenols often rely on multi-step procedures that can be resource-intensive and generate significant waste. rsc.org Future research into the synthesis of 2-Bromo-6-fluoro-4-methylphenol is poised to benefit from the exploration of more efficient and sustainable unconventional synthetic routes.

Photocatalysis: The use of light to drive chemical reactions offers a green alternative to conventional thermal methods. rsc.org Phenolate anions, formed by the deprotonation of phenols, are known to be photoactive and can absorb visible light. units.it This excitation can transform them into potent reducing agents capable of initiating radical-based bond-forming reactions. researchgate.net Future investigations could explore the direct C-H functionalization of a suitable phenol (B47542) precursor using photocatalysis to introduce the bromo and fluoro groups in a more direct and atom-economical fashion. units.itresearchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild reaction conditions, making them ideal for sustainable chemical synthesis. nih.gov The use of oxidoreductases, such as laccases and peroxidases, has shown promise in the polymerization and modification of phenolic compounds. nih.gov Research into engineered enzymes could lead to biocatalysts capable of selectively halogenating a 4-methylphenol substrate to produce this compound. rsc.org For instance, ene-reductase enzymes have been successfully used in the aromatization of cyclohexanones to yield substituted phenols, presenting another potential biocatalytic route. chemistryviews.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. The synthesis of phenols and their derivatives can be significantly optimized using flow protocols, which can also facilitate the safe handling of hazardous reagents often used in halogenation. cnrsinnovation.com

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of renewable energy, potential for novel reaction pathways. rsc.orgunits.it | Development of specific photocatalysts, optimization of light-driven C-H functionalization. researchgate.net |

| Biocatalysis | High selectivity, environmentally benign conditions, reduced byproduct formation. nih.govmdpi.com | Engineering of halogenating enzymes, development of whole-cell biocatalytic systems. rsc.orgchemistryviews.org |

| Flow Chemistry | Precise control of reaction conditions, enhanced safety, improved scalability. cnrsinnovation.com | Design of multi-step flow syntheses, integration with real-time analytics. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of molecules based on their structure. This would allow for the in silico screening of derivatives of this compound for specific applications, such as drug discovery or materials science, without the need for initial synthesis and testing. eurekalert.org

Advanced In Silico Modeling for Reactive Pathways

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. researchgate.net Advanced in silico modeling can offer profound insights into the reactivity of this compound.

Reaction Mechanism Elucidation: Theoretical studies can be employed to investigate the mechanisms of potential reactions involving this compound. For instance, the reactivity of the phenolic hydroxyl group and the influence of the bromo, fluoro, and methyl substituents on the aromatic ring's reactivity can be computationally modeled. researchgate.netrsc.org This understanding is crucial for designing new reactions and predicting their outcomes.

Toxicity and Reactivity Prediction: Computational models can also be used to predict the potential toxicity and reactivity of this compound and its derivatives. By understanding the factors that contribute to the formation of reactive intermediates, such as phenoxyl radicals, researchers can design safer compounds and processes. nih.gov

Development of Novel Applications in Emerging Technologies

The unique combination of functional groups in this compound suggests its potential for use in a variety of emerging technologies.

Materials Science: Halogenated phenols are known to form halogen bonds, which can be exploited in crystal engineering to design materials with specific properties. researchgate.net The presence of both bromine and fluorine in this compound could lead to interesting solid-state packing and intermolecular interactions, making it a candidate for the development of novel functional materials. Furthermore, phenolic compounds are precursors to polymers and resins, and the halogen atoms could impart fire-retardant properties to these materials. google.com

Sensor Technology: The phenolic moiety can act as a signaling unit in chemical sensors. Modifications to the structure of this compound could lead to the development of selective sensors for various analytes.

Pharmaceuticals and Agrochemicals: The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance the metabolic stability and bioactivity of drug candidates. rsc.org Future research could explore the potential of this compound as a scaffold for the synthesis of new bioactive compounds. Halogenated phenolic compounds have also been utilized in the preparation of herbicides and fungicides. google.com

| Potential Application Area | Rationale for this compound | Future Research Direction |

| Materials Science | Presence of halogen atoms for crystal engineering and fire retardancy. researchgate.netgoogle.com | Investigation of solid-state properties, synthesis of polymers and resins. |

| Sensor Technology | Phenolic group as a potential signaling unit. | Design and synthesis of chemosensors based on this scaffold. |

| Pharmaceuticals | Halogen atoms can enhance biological activity and metabolic stability. rsc.org | Screening for bioactivity, use as a building block for complex molecules. |

| Agrochemicals | Halogenated phenols have known pesticidal properties. google.com | Evaluation of herbicidal and fungicidal activity. |

Contributions to Sustainable Chemistry and Environmental Remediation Strategies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. royalsocietypublishing.orgijsrst.com Research into this compound can contribute to this goal in several ways.

Green Synthesis: As discussed in section 9.1, the development of greener synthetic routes using photocatalysis, biocatalysis, and flow chemistry will be a key contribution. researchgate.netcnrsinnovation.commdpi.com The use of safer reagents and solvents, and the design of processes with high atom economy are central tenets of green chemistry. rsc.orgyoutube.com

Biodegradation and Remediation: Halogenated aromatic compounds can be persistent environmental pollutants. mdpi.com Understanding the microbial degradation pathways of compounds like this compound is crucial for developing effective bioremediation strategies. bohrium.comnih.gov Research could focus on identifying and engineering microbes or enzymes capable of dehalogenating and breaking down this molecule. mdpi.comnih.gov Additionally, functionalized materials, including those derived from phenols, are being explored for their potential in environmental remediation. aku.edutaylorfrancis.com For instance, phenolic compounds can be used to create adsorbents for pollutants. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-6-fluoro-4-methylphenol, and how can halogenation selectivity be ensured?

- Methodology : A two-step halogenation approach is typically employed. First, fluorination of 4-methylphenol using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions at 0–5°C ensures regioselectivity at the 6-position. Subsequent bromination with N-bromosuccinimide (NBS) in acetic acid at 60°C introduces bromine at the 2-position.

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Analogous protocols for bromo-fluorophenols are detailed in halogenation studies .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodology : Use slow evaporation from a saturated ethanol/water (8:2 v/v) solution at 4°C. Crystals suitable for single-crystal X-ray diffraction typically form within 72 hours.

- Software Tools : Refinement with SHELXL (v.2018/3) and visualization via ORTEP-3 ensure accurate structural determination. SHELX’s robustness in handling small-molecule crystallography is well-documented .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental data from Suzuki-Miyaura coupling reactions using Pd(PPh₃)₄ as a catalyst.

- Data Interpretation : The bromine atom’s electrophilicity and steric effects from the methyl group influence reaction rates. Contradictions between predicted and observed yields may arise from solvent polarity or catalyst decomposition, requiring iterative refinement of computational parameters .

Q. What strategies resolve contradictions in NMR and IR spectral data for derivatives of this compound?

- Methodology : For conflicting H NMR signals (e.g., unexpected splitting), use deuterated solvents (CDCl₃ or DMSO-d₆) and variable-temperature NMR to detect dynamic effects. IR discrepancies (e.g., O-H stretching shifts) may arise from intermolecular hydrogen bonding; confirm via X-ray crystallography.

- Case Study : In analogous bromo-fluorophenols, hydrogen-bonding networks in the solid state alter spectral profiles compared to solution-phase data. Cross-validate with mass spectrometry (HRMS-ESI) for molecular ion confirmation .

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

- Methodology : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorometric assays. Molecular docking (AutoDock Vina) predicts binding affinities to active sites, while cytotoxicity is assessed via MTT assays on human cell lines.

- Findings : Preliminary studies on structurally similar bromophenols show moderate inhibition of COX-2, suggesting anti-inflammatory potential. However, low bioavailability due to lipophilicity requires prodrug derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products